2-Nitrofluoren

Übersicht

Beschreibung

2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon, specifically a derivative of fluorene. It is a by-product of combustion processes and is found in environmental pollutants such as diesel exhaust. This compound is classified as an IARC Group 2B carcinogen, indicating it is possibly carcinogenic to humans .

Wissenschaftliche Forschungsanwendungen

2-Nitrofluorene is extensively used in scientific research due to its mutagenic and carcinogenic properties. It serves as a model compound for studying chemical carcinogenesis and the mechanisms of DNA adduct formation. Additionally, it is used in environmental studies to assess the impact of combustion-derived pollutants .

Wirkmechanismus

- Enzymatic Metabolism : NF undergoes enzymatic metabolism in the lung. A constitutive enzyme, likely cytochrome P450IIB1, predominantly attacks NF at the 9-position. An inducible microsomal enzyme, probably cytochrome P450IA1, hydroxylates NF both at the 9-position and other positions .

Mode of Action

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

2-Nitrofluorene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in metabolic processes. One of the primary enzymes that interact with 2-Nitrofluorene is cytochrome P450, specifically the isoforms cytochrome P450IA1 and cytochrome P450IIB1 . These enzymes catalyze the hydroxylation of 2-Nitrofluorene, leading to the formation of hydroxylated metabolites. The interaction between 2-Nitrofluorene and cytochrome P450 enzymes is essential for its metabolic activation and subsequent DNA binding, which contributes to its mutagenic and carcinogenic effects .

Cellular Effects

2-Nitrofluorene has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage and mutations, particularly through the formation of DNA adducts . These adducts can lead to frameshift mutations and other genetic alterations, impacting cell signaling pathways and gene expression. Additionally, 2-Nitrofluorene affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and the production of reactive metabolites .

Molecular Mechanism

The molecular mechanism of action of 2-Nitrofluorene involves its metabolic activation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can bind to DNA . This binding leads to the formation of DNA adducts, which can cause mutations and disrupt normal cellular processes. The compound’s ability to induce frameshift mutations is particularly notable, as it can lead to significant genetic alterations . Additionally, 2-Nitrofluorene can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitrofluorene can change over time due to its stability and degradation. Studies have shown that the compound’s metabolic clearance and DNA binding increase significantly after treatment with inducers such as β-naphthoflavone . This suggests that the temporal effects of 2-Nitrofluorene are influenced by the presence of metabolic inducers and the activity of metabolic enzymes. Long-term exposure to 2-Nitrofluorene can lead to persistent DNA damage and alterations in cellular function.

Dosage Effects in Animal Models

The effects of 2-Nitrofluorene vary with different dosages in animal models. At lower doses, the compound may induce mild DNA damage and metabolic changes, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of 2-Nitrofluorene can cause multiple papillomas or squamous-cell carcinomas in animal models, indicating its potent carcinogenic properties . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

2-Nitrofluorene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation to form hydroxylated metabolites, which can further interact with DNA and other biomolecules. The metabolic pathways of 2-Nitrofluorene also involve the formation of glucuronides, which are excreted in bile and can be further metabolized by intestinal microflora . These pathways highlight the complex interactions between 2-Nitrofluorene and metabolic enzymes, as well as its potential for bioactivation and detoxification.

Transport and Distribution

Within cells and tissues, 2-Nitrofluorene is transported and distributed through various mechanisms. The compound can be absorbed into cells and metabolized by microsomal enzymes, leading to its distribution in different cellular compartments . The transport of 2-Nitrofluorene is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within tissues. The distribution of 2-Nitrofluorene is also affected by its physicochemical properties, such as its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 2-Nitrofluorene is primarily determined by its interactions with DNA and other nuclear components . The compound tends to localize in the nucleus, where it can form DNA adducts and induce genetic mutations. Additionally, 2-Nitrofluorene can interact with other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its metabolic state and the presence of specific targeting signals . These interactions highlight the compound’s ability to affect multiple cellular processes and compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitrofluorene can be synthesized through the nitration of fluorene. The process involves dissolving fluorene in warm glacial acetic acid and adding concentrated nitric acid while maintaining the temperature between 50°C and 80°C. The reaction mixture is then cooled, and the product is collected and purified .

Industrial Production Methods: Industrial production of 2-Nitrofluorene follows similar principles but on a larger scale, ensuring controlled reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization from glacial acetic acid are common practices .

Types of Reactions:

Photochemical Reactions: Upon irradiation, 2-Nitrofluorene undergoes intersystem crossing and internal conversion, leading to the formation of free radicals.

Common Reagents and Conditions:

Reduction: Zinc dust, calcium chloride, and alcohol are used under reflux conditions.

Photochemical Reactions: Irradiation with light around 330 nm in solvents like acetonitrile.

Major Products:

Reduction: 2-Aminofluorene.

Photochemical Reactions: Free radicals such as Ar–O˙ and NO˙.

Vergleich Mit ähnlichen Verbindungen

- 8-Nitrofluoranthene

- 3-Nitrofluoranthene

- 1-Nitropyrene

Biologische Aktivität

2-Nitrofluorene, a nitro derivative of fluorene, is primarily recognized for its biological activity, particularly its carcinogenic potential. This compound has been extensively studied for its effects on various biological systems, including its mutagenic properties and the mechanisms through which it induces toxicity and tumorigenesis.

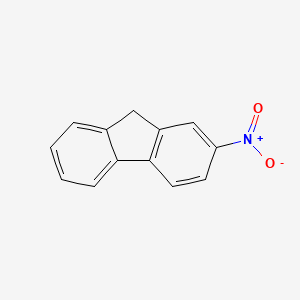

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 225.22 g/mol

- CAS Number : 607-57-8

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies 2-nitrofluorene as a possible human carcinogen based on sufficient evidence of carcinogenicity in experimental animals. Studies have demonstrated that exposure to this compound leads to various tumor types in rodents, particularly when administered via dietary routes or injections.

Key Findings from Animal Studies

-

Tumor Incidence :

- In a study involving male and female rats, high incidences of liver tumors and mammary gland adenocarcinomas were observed following exposure to 2-nitrofluorene .

- A significant number of treated rats developed squamous-cell carcinomas in the forestomach, with a notable correlation between dosage and tumor development .

-

Mechanisms of Action :

- Metabolic activation of 2-nitrofluorene occurs primarily in the liver, where it is reduced to N-hydroxy-2-aminofluorene, a known carcinogen .

- The compound has been shown to induce DNA damage and mutagenicity in various bacterial and mammalian cell lines, indicating its potential to disrupt genetic integrity .

Mutagenicity and Genotoxicity

2-Nitrofluorene exhibits mutagenic properties across several test systems:

- Bacterial Assays : It has been shown to induce mutations in strains of E. coli and Salmonella, particularly under conditions that activate its metabolic pathways .

- Mammalian Cell Lines : Studies indicate that it can cause sister chromatid exchanges and unscheduled DNA synthesis in mammalian cells, suggesting a direct interaction with DNA .

Toxicogenomic Insights

Recent research employing toxicogenomic approaches has revealed that exposure to 2-nitrofluorene alters the expression of genes involved in detoxification processes, cell proliferation, and inflammation. These changes are indicative of early events in tumorigenesis, highlighting the compound's potential as a model for studying cancer mechanisms .

Case Studies

Several case studies have illustrated the biological impact of 2-nitrofluorene:

- Case Study 1 : A long-term feeding study in rats demonstrated a dose-dependent increase in liver tumors after administration of 0.5 mmol/kg body weight over an extended period. The results underscored the importance of metabolic activation in the carcinogenic process.

- Case Study 2 : In vitro studies using human liver cell lines showed that 2-nitrofluorene could induce oxidative stress responses, leading to cellular damage and apoptosis. This finding is crucial for understanding how environmental exposures may contribute to cancer risk.

Summary of Biological Effects

Eigenschaften

IUPAC Name |

2-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHWECQTFIEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020971 | |

| Record name | 2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-nitrofluorene is a cream-colored solid. (NTP, 1992), Cream colored solid; [CAMEO] Light yellow solid; [Aldrich MSDS] | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER, SOL IN ACETONE, BENZENE | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000954 [mmHg] | |

| Record name | 2-Nitrofluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

THE REDN OF AROMATIC NITRO CMPD TO THEIR CORRESPONDING HYDROXYLAMINO DERIVATIVES MAY ... EXPLAIN THE CARCINOGENIC ACTION OF SUCH AGENTS AS 2-NITROFLUORINE ... | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

607-57-8 | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191LL4U4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

316 °F (NTP, 1992), 158 °C | |

| Record name | 2-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITRO-9H-FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-nitrofluorene exert its mutagenic effects?

A: 2-Nitrofluorene itself is not directly mutagenic. It requires metabolic activation, primarily via nitroreduction, to exert its genotoxic effects. This process often involves enzymes like xanthine oxidase [] and cytochrome P450 enzymes, particularly P450IIB1 and P450IA1 [, ]. The resulting metabolites, such as N-hydroxy-2-aminofluorene and various hydroxylated nitrofluorenes, are highly reactive and can form adducts with DNA, leading to mutations [, ].

Q2: What are the major metabolites of 2-nitrofluorene, and how do they contribute to its toxicity?

A: 2-Nitrofluorene undergoes extensive metabolism, resulting in various metabolites, including hydroxylated nitrofluorenes, 2-aminofluorene, and acetylated aminofluorenes [, ]. The specific metabolites formed, and their ratios, can vary depending on the species, route of exposure, and enzyme induction status [, , , ]. Hydroxylated nitrofluorenes, particularly 9-hydroxy-2-nitrofluorene (9-OHNF), are potent mutagens [, , ]. Acetylated aminofluorenes, such as 2-acetylaminofluorene (AAF) and its hydroxylated derivatives, are also carcinogenic and contribute to 2-nitrofluorene’s toxicity [, , ].

Q3: How does age influence the metabolism of 2-nitrofluorene?

A: Age plays a significant role in the expression and activity of enzymes involved in 2-nitrofluorene metabolism, particularly in the lung []. For instance, cytochrome P450b, responsible for 9-OHNF formation, exhibits low activity in fetal and newborn rat lungs but increases significantly with age, reaching adult levels at 6-8 weeks []. This age-dependent enzyme expression can influence the balance between detoxification and activation pathways, affecting 2-nitrofluorene toxicity.

Q4: Does pretreatment with inducers like beta-naphthoflavone (BNF) alter 2-nitrofluorene metabolism?

A: Yes, pretreatment with inducers like BNF, a cytochrome P450 inducer, can significantly alter 2-nitrofluorene metabolism. In rats, BNF treatment increased the clearance of 2-nitrofluorene in isolated perfused lungs, enhanced its metabolism by lung microsomes, and altered the metabolite profile [, ]. Specifically, BNF induced cytochrome P450IA1, leading to increased formation of hydroxylated metabolites, including 9-OHNF []. This metabolic shift towards more genotoxic metabolites underscores the potential for enhanced toxicity upon exposure to inducers.

Q5: What is the molecular formula, weight, and structure of 2-nitrofluorene?

A5: The molecular formula of 2-nitrofluorene is C13H9NO2. It has a molecular weight of 211.22 g/mol. Structurally, it consists of a fluorene backbone (three fused benzene rings) with a nitro group (-NO2) attached to the 2nd position of the central benzene ring.

Q6: Is there spectroscopic data available for 2-nitrofluorene?

A: Yes, various spectroscopic techniques have been employed to characterize 2-nitrofluorene. These include UV-Vis spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [, , ]. For instance, UV-Vis spectroscopy can be used to determine the compound's concentration in solution, while MS and NMR provide structural information [, ].

Q7: What evidence supports the classification of 2-nitrofluorene as a genotoxic carcinogen?

A: Numerous studies have established the genotoxic and carcinogenic properties of 2-nitrofluorene. In vitro, 2-nitrofluorene exhibits mutagenicity in bacterial assays, particularly the Ames test, inducing frameshift mutations [, , ]. It also causes DNA damage, as evidenced by the induction of unscheduled DNA synthesis (UDS) in rat hepatocytes []. In vivo studies have demonstrated the carcinogenicity of 2-nitrofluorene in animal models, with tumor formation observed in various organs, including the liver and bladder [, ].

Q8: Does 2-nitrofluorene form DNA adducts, and what is their significance?

A: Yes, 2-nitrofluorene metabolites can form covalent adducts with DNA [, , ]. These adducts are critical events in 2-nitrofluorene-induced carcinogenesis. The formation of specific adducts, such as N-(deoxyguanosin-8-yl)-2-aminofluorene, has been identified and linked to mutagenic outcomes []. Understanding the types and levels of DNA adducts formed can provide valuable insights into the carcinogenic potential of 2-nitrofluorene and its metabolites.

Q9: What analytical techniques are commonly employed for 2-nitrofluorene detection and quantification?

A: Various analytical methods are available for detecting and quantifying 2-nitrofluorene in environmental and biological samples. High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometric detection is widely used for separating and quantifying 2-nitrofluorene and its metabolites [, ]. Electrochemical methods, particularly voltammetry using silver solid amalgam electrodes, have also emerged as sensitive techniques for detecting 2-nitrofluorene and related compounds [, , ].

Q10: What are the primary sources of 2-nitrofluorene in the environment?

A: 2-Nitrofluorene is primarily formed during incomplete combustion processes, making it a ubiquitous environmental pollutant. Major sources include vehicle exhaust, industrial emissions, cigarette smoke, and other combustion-related activities [, ]. Its presence in urban air particulates (UAP) raises concerns about human exposure through inhalation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.